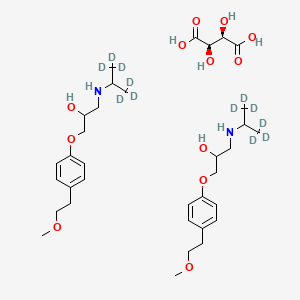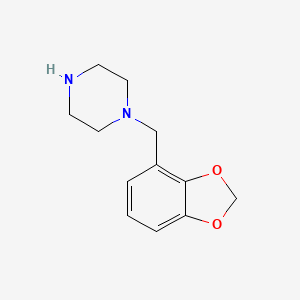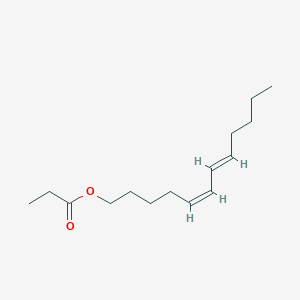
(Z,E)-5,7-Dodecadienyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,E)-5,7-Dodecadienyl propionate is an organic compound characterized by its unique structure, which includes a dodecadienyl chain with double bonds in the Z and E configurations and a propionate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-5,7-Dodecadienyl propionate typically involves the esterification of (Z,E)-5,7-Dodecadienol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,E)-5,7-Dodecadienyl propionate undergoes various chemical reactions, including:
Oxidation: The double bonds in the dodecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Substituted esters: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z,E)-5,7-Dodecadienyl propionate is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Its unique structure allows for the creation of diverse molecular architectures.
Biology
In biological research, this compound is studied for its potential role as a pheromone or signaling molecule in various organisms. Its ability to interact with biological receptors makes it a candidate for studying chemical communication in insects and other species.
Medicine
The compound’s potential therapeutic properties are being explored, particularly its ability to modulate biological pathways. Research is ongoing to determine its efficacy in treating certain medical conditions.
Industry
In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant odor. It is also investigated for its potential use in the development of bio-based materials and coatings.
Wirkmechanismus
The mechanism of action of (Z,E)-5,7-Dodecadienyl propionate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s double bonds and ester group allow it to participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and activity in different biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-5,7-Dodecadienyl propionate: Similar structure but with both double bonds in the E configuration.
(Z,Z)-5,7-Dodecadienyl propionate: Similar structure but with both double bonds in the Z configuration.
5,7-Dodecadienyl acetate: Similar dodecadienyl chain but with an acetate ester group instead of propionate.
Uniqueness
(Z,E)-5,7-Dodecadienyl propionate is unique due to its specific Z and E configurations, which confer distinct chemical and biological properties These configurations influence the compound’s reactivity, interaction with biological targets, and overall stability
Eigenschaften
Molekularformel |
C15H26O2 |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
[(5Z,7E)-dodeca-5,7-dienyl] propanoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h7-10H,3-6,11-14H2,1-2H3/b8-7+,10-9- |
InChI-Schlüssel |
FDPOUOBXISIHOH-GOJKSUSPSA-N |
Isomerische SMILES |
CCCC/C=C/C=C\CCCCOC(=O)CC |
Kanonische SMILES |
CCCCC=CC=CCCCCOC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


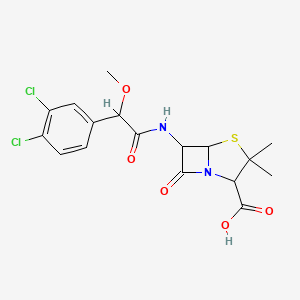
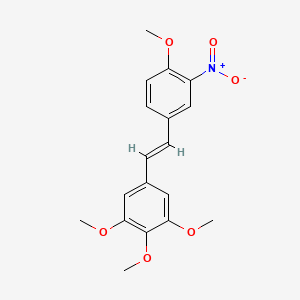
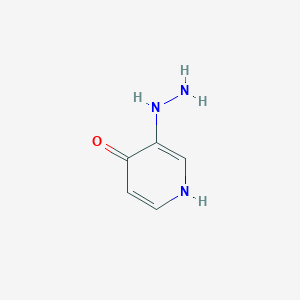
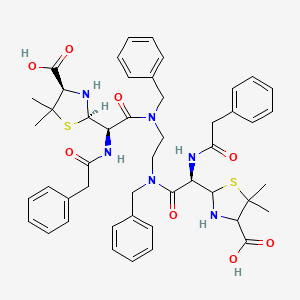
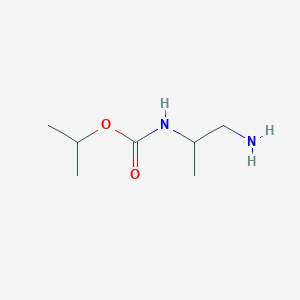
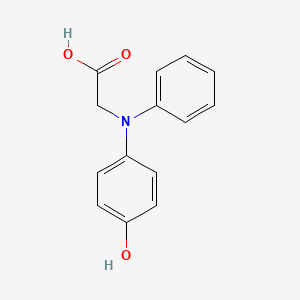
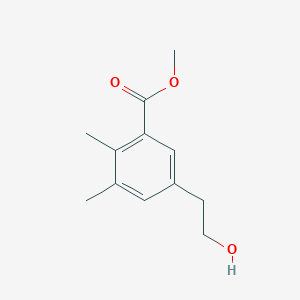


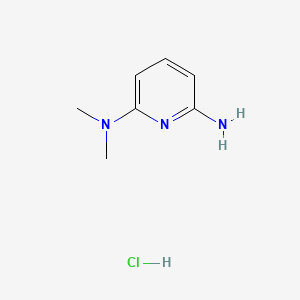
oxolan-2-one](/img/structure/B13850165.png)
